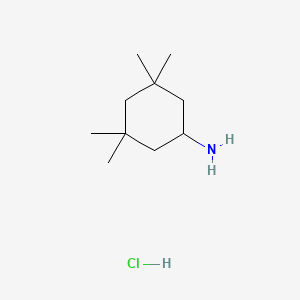

3,3,5,5-Tetramethylcyclohexanamine hydrochloride

Vue d'ensemble

Description

3,3,5,5-Tetramethylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C10H22ClN and its molecular weight is 191.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,3,5,5-Tetramethylcyclohexanamine hydrochloride, also known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine or isophoronediamine (IPD), is a chemical compound primarily used as a hardener in epoxy resins and coatings. This article delves into its biological activity, including toxicity, potential health effects, and relevant case studies.

- Chemical Formula : C10H22N2·HCl

- CAS Number : 2855-13-2

- Molecular Weight : 202.76 g/mol

Toxicity Profile

The toxicity of this compound has been studied through various assessments:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for oral administration in male rats is reported to be 1,030 mg/kg body weight. The kidneys are identified as a potential target organ for toxicity .

-

Irritation and Sensitization :

- It is classified as a strong irritant and corrosive after repeated dermal exposure. In studies involving rabbits and guinea pigs, it was found to cause severe skin irritation and induce dermal sensitization .

- Eye exposure leads to corrosive effects; thus, immediate irrigation is recommended in case of contact .

Long-term Exposure Effects

Long-term occupational exposure may lead to conditions such as allergic contact dermatitis and reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following high-level irritant exposure .

Mutagenicity and Reproductive Toxicity

Research indicates that this compound does not exhibit mutagenic or clastogenic properties in various in vitro and in vivo tests. Studies have shown no adverse effects on reproductive organs in a 90-day oral study with rats .

Environmental Impact

The compound has moderate sorption potential to soil due to its cationic form. Its persistence in the environment is low, with rapid degradation in the atmosphere but slow hydrolysis in water .

Occupational Exposure

A notable case involved workers exposed to high concentrations of isophoronediamine during resin production. Reports indicated a significant incidence of skin irritation and respiratory issues among employees. A follow-up study revealed that improved ventilation systems and personal protective equipment reduced these health issues significantly over time.

Clinical Observations

In a clinical setting, a patient developed contact dermatitis attributed to exposure to products containing isophoronediamine. The symptoms included localized erythema and vesiculation. Patch testing confirmed sensitization to the compound.

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| LD50 (oral) | 1,030 mg/kg |

| Skin Irritation | Strong irritant; causes dermatitis |

| Eye Corrosivity | Corrosive; requires immediate irrigation |

| Mutagenicity | Negative in standard tests |

| Reproductive Toxicity | No adverse effects observed |

| Environmental Persistence | Low; rapidly degrades in atmosphere |

Applications De Recherche Scientifique

Pharmaceutical Applications

2.1 Drug Development

The compound is used in the synthesis of pharmaceutical intermediates. Its amine functionality allows it to act as a nucleophile in reactions such as alkylation and acylation. Research indicates that derivatives of cyclohexylamines exhibit biological activities including anti-inflammatory and analgesic effects .

2.2 Potential Therapeutic Uses

Studies suggest that compounds related to 3,3,5,5-Tetramethylcyclohexanamine may have potential therapeutic applications due to their ability to interact with biological targets . For instance, they can be investigated for their roles in modulating neurotransmitter systems or as potential agents against certain types of cancer.

Industrial Applications

3.1 Epoxy Resin Hardener

One of the most significant industrial applications of 3,3,5,5-Tetramethylcyclohexanamine hydrochloride is as a curing agent for epoxy resins. It enhances the mechanical properties and thermal stability of the cured resin . The compound is particularly effective in formulations requiring high-performance materials.

3.2 Corrosion Inhibitors

The compound is also utilized as a corrosion inhibitor in various industrial applications. Its amine groups can form protective films on metal surfaces, preventing oxidation and degradation .

Chemical Synthesis Applications

4.1 Reducing Agent

In organic synthesis, this compound can act as a reducing agent. It has been shown to facilitate the reduction of various functional groups under mild conditions .

4.2 Synthesis of Aldimines

The compound plays a role in the synthesis of aldimines and other nitrogen-containing heterocycles. These compounds are vital in medicinal chemistry and materials science due to their diverse reactivity and biological activity .

Case Studies and Research Findings

Safety and Environmental Impact

While this compound has numerous applications, safety assessments indicate that exposure can lead to irritation or sensitization in certain cases . Proper handling procedures must be established to mitigate any risks associated with its use.

Propriétés

IUPAC Name |

3,3,5,5-tetramethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)5-8(11)6-10(3,4)7-9;/h8H,5-7,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRAMZWISEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32939-18-7 | |

| Record name | (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.